1-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one
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Overview
Description
1-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one is a compound that belongs to the class of fused heterocycles. This compound is notable for its inclusion in several kinase inhibitors and nucleoside drugs, making it a significant molecule in medicinal chemistry . The structure of this compound includes a pyrrolo[2,1-f][1,2,4]triazine core, which is known for its biological activity and potential therapeutic applications .
Preparation Methods
The synthesis of 1-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives, which undergo a series of reactions to form the desired triazine structure . Another approach includes the formation of triazinium dicyanomethylide, followed by further reactions to yield the final product . Industrial production methods often involve multistep synthesis and transition metal-mediated reactions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
1-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound is studied for its potential to inhibit specific enzymes and proteins.
Medicine: It is a key component in the development of kinase inhibitors and antiviral drugs, such as remdesivir
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one involves its interaction with specific molecular targets, such as kinases and viral enzymes . By binding to these targets, the compound can inhibit their activity, leading to therapeutic effects. For instance, in cancer therapy, it targets kinases involved in cell proliferation, thereby slowing down tumor growth .
Comparison with Similar Compounds
1-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one is unique due to its specific structure and biological activity. Similar compounds include:
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral drug used to treat RNA virus infections
These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their substituents and specific applications .
Properties
Molecular Formula |
C8H5Cl2N3O |
---|---|
Molecular Weight |
230.05 g/mol |
IUPAC Name |
1-(2,4-dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanone |
InChI |
InChI=1S/C8H5Cl2N3O/c1-4(14)5-2-3-6-7(9)11-8(10)12-13(5)6/h2-3H,1H3 |
InChI Key |
FZABSFZBECITGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C2N1N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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